Sodium fluoride F 18 is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging for bone scans. It is notable for its ability to identify areas of altered osteogenic activity, making it valuable in diagnosing conditions such as metastatic bone disease and osteomyelitis. The compound is produced through nuclear reactions involving enriched oxygen and is characterized by its radioactive properties, specifically the emission of positrons.
Sodium fluoride F 18 is synthesized from the irradiation of enriched oxygen-18 water using a cyclotron. This process produces fluorine-18, which is then combined with sodium to form sodium fluoride F 18. As a radiopharmaceutical, it falls under the category of diagnostic imaging agents used in nuclear medicine. Sodium fluoride F 18 is classified as a bone imaging agent due to its affinity for bone tissue, particularly in areas with increased metabolic activity.
The synthesis of sodium fluoride F 18 typically involves the following steps:
The molecular formula for sodium fluoride F 18 is , indicating that it consists of a sodium ion and a fluoride ion. The molecular weight is approximately 40.99 g/mol. The structure features a simple ionic bond between the positively charged sodium ion and the negatively charged fluoride ion, which contributes to its solubility in aqueous solutions.
These properties make sodium fluoride F 18 an effective tracer for imaging techniques.
The mechanism by which sodium fluoride F 18 functions involves several key processes:
Sodium fluoride F 18 has several notable physical and chemical properties:
Quality control measures ensure that the product meets stringent safety and efficacy standards prior to clinical use.
Sodium fluoride F 18 has significant applications in medical diagnostics:
Automated synthesis platforms enable reproducible, high-yield production of Sodium Fluoride F-18 ([¹⁸F]NaF) under Good Manufacturing Practice (GMP) conditions. These systems minimize radiation exposure and ensure pharmaceutical-grade output.
The Trasis AllInOne and miniAllInOne synthesizers provide adaptable fluidic pathways for [¹⁸F]NaF production without hardware modifications. Key features include:
Table 1: Performance Metrics of Trasis Synthesizers
Parameter | AllInOne | miniAllInOne |
---|---|---|
Max Activity | 20 GBq | 5 GBq |
Synthesis Time | 8 min | 10 min |
RCY (decay-corrected) | 98.5% | 97% |
Sterility Assurance | USP <797> | USP <797> |
Standard [¹⁸F]FDG synthesis modules are modified for [¹⁸F]NaF production:
The Clio volumetric dispenser (Comecer S.p.A.) achieves synthesis without dedicated synthesis modules:
Efficiency and compliance enhancements ensure reliable [¹⁸F]NaF production for clinical use.
QMA cartridges (e.g., Waters Sep-Pak Accell Plus QMA Plus Light) are critical for purifying [¹⁸F]fluoride:
Table 2: QMA Cartridge Performance in [¹⁸F]NaF Synthesis
Resin Form | Eluate pH | RC Purity | Trapping Efficiency |
---|---|---|---|
Chloride | 6.7 | >99% | 99.8% |
Carbonate | 10.2 | 97% | 98.5% |
Bicarbonate | 8.9 | 98% | 99.1% |
Recycling leftover [¹⁸F]fluoride after [¹⁸F]FDG synthesis improves resource use:
Validated processes ensure [¹⁸F]NaF meets pharmacopeial standards (USP/Ph.Eur.):
Table 3: GMP Quality Control Tests for [¹⁸F]NaF
Test | Pharmacopeial Criteria | Typical Results |
---|---|---|
Radiochemical Purity | ≥95% | 98.9–99.4% [1] |
Radionuclidic Half-Life | 105–115 min | 107–114 min [1] |
Bacterial Endotoxins | <17.5 EU/mL | <2.0 EU/mL [1] |
Sterility | No growth (14 days) | Compliant [7] |
Particulate Matter | USP <788> | Within limits [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7